

Application Notes: Iodometric Assay of Vitamin C Using Potassium Hydrogen Diiodate

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Compound of Interest

Compound Name: Potassium hydrogen diiodate

Cat. No.: B081693

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Introduction

The iodometric titration method provides a simple, rapid, and reliable means for the quantitative determination of Vitamin C (ascorbic acid). This method is particularly valuable in research, quality control, and drug development settings. The use of **potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$) as a primary standard offers excellent accuracy and stability.

Principle

The assay is based on a redox reaction. **Potassium hydrogen diiodate**, in an acidic solution containing an excess of potassium iodide (KI), liberates a precise amount of iodine (I_2). This iodine then quantitatively oxidizes ascorbic acid to dehydroascorbic acid. The endpoint of the titration is detected by the formation of a deep blue-black complex between iodine and starch indicator, which occurs when all the ascorbic acid has been consumed.^{[1][2]}

The key reactions are as follows:

- Liberation of Iodine: In the presence of acid and excess iodide ions, the iodate from **potassium hydrogen diiodate** is reduced to iodine.^{[1][3]} $2\text{IO}_3^- + 10\text{I}^- + 12\text{H}^+ \rightarrow 6\text{I}_2 + 6\text{H}_2\text{O}$ Since one mole of $\text{KH}(\text{IO}_3)_2$ provides two moles of IO_3^- , the overall reaction is:
 $\text{KH}(\text{IO}_3)_2 + 10\text{KI} + 11\text{H}^+ \rightarrow 6\text{I}_2 + 11\text{K}^+ + 6\text{H}_2\text{O}$
- Oxidation of Ascorbic Acid: The liberated iodine oxidizes ascorbic acid.^{[1][3]} $\text{C}_6\text{H}_8\text{O}_6$ (Ascorbic Acid) + $\text{I}_2 \rightarrow \text{C}_6\text{H}_6\text{O}_6$ (Dehydroascorbic Acid) + $2\text{I}^- + 2\text{H}^+$

Advantages of Using **Potassium Hydrogen Diiodate**

Potassium hydrogen diiodate is an excellent primary standard for several reasons:

- **High Purity and Stability:** It is a stable, non-hygroscopic solid that can be accurately weighed. [\[4\]](#)[\[5\]](#)
- **High Molecular Weight:** Its high molecular weight (389.91 g/mol) minimizes weighing errors.
- **Reliable Iodine Generation:** It provides a stable and accurate in-situ source of iodine for the titration, overcoming the instability and volatility of standard iodine solutions. [\[1\]](#)[\[2\]](#)

Applications

This method is widely applicable for the determination of Vitamin C in:

- Pharmaceutical preparations (e.g., tablets, capsules, and oral solutions).
- Food and beverage products (e.g., fruit juices, fortified foods).
- Biological samples (with appropriate sample preparation).
- Research and development for formulation studies.

Experimental Protocols

1. Preparation of Reagents

a. Standard **Potassium Hydrogen Diiodate** Solution (e.g., 0.01 M)

- **Procedure:** Accurately weigh approximately 3.899 g of analytical grade **potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$), previously dried at 110°C for 1-2 hours and cooled in a desiccator. [\[6\]](#) Dissolve the weighed solid in deionized water in a 1000 mL volumetric flask. Make up to the mark with deionized water and mix thoroughly.
- **Calculation of Molarity:** $\text{Molarity (M)} = (\text{Mass of } \text{KH}(\text{IO}_3)_2 \text{ (g)}) / (389.91 \text{ g/mol} * 1.0 \text{ L})$

b. Potassium Iodide Solution (10% w/v)

- Procedure: Dissolve 10 g of potassium iodide (KI) in 100 mL of deionized water.

c. Starch Indicator Solution (1% w/v)

- Procedure: Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool the solution before use. Prepare this solution fresh daily.

d. Sulfuric Acid (1 M)

- Procedure: Slowly add 56 mL of concentrated sulfuric acid (98%) to approximately 900 mL of deionized water in a 1 L flask, with constant cooling and stirring. Make up the volume to 1 L with deionized water.

2. Sample Preparation

a. Vitamin C Tablets

- Procedure: Weigh and finely powder a representative number of tablets (e.g., 10-20) to determine the average tablet weight. Accurately weigh a portion of the powder equivalent to a known amount of ascorbic acid (e.g., 100-200 mg). Dissolve the sample in a suitable volume of deionized water (e.g., 100 mL) in a volumetric flask. If the sample contains insoluble excipients, filter the solution.

b. Liquid Samples (e.g., Fruit Juice)

- Procedure: Centrifuge or filter the liquid sample to remove any particulate matter.^[6] Depending on the expected Vitamin C concentration, the sample may need to be diluted with deionized water to bring it within the optimal range for the titration.

3. Titration Procedure (Direct Titration)

- Pipette a known volume (e.g., 25.00 mL) of the prepared Vitamin C sample solution into a 250 mL Erlenmeyer flask.
- Add 10 mL of 10% potassium iodide (KI) solution.
- Add 5 mL of 1 M sulfuric acid.

- Add 1-2 mL of starch indicator solution.
- Titrate the sample solution with the standardized **potassium hydrogen diiodate** solution from a burette. The titrant should be added dropwise with constant swirling.
- The endpoint is reached when the solution turns a permanent deep blue-black color that persists for at least 30 seconds.^[7]
- Record the volume of the **potassium hydrogen diiodate** solution used.
- Repeat the titration at least two more times to ensure concordant results (titrations agreeing within 0.1 mL).^[1]
- Perform a blank titration using deionized water instead of the sample solution and subtract the blank volume from the sample titration volume.

4. Calculation of Vitamin C Content

From the balanced equations, the stoichiometric relationship is: 1 mole of $\text{KH}(\text{IO}_3)_2 \rightarrow 6$ moles of I_2 1 mole of I_2 reacts with 1 mole of Ascorbic Acid Therefore, 1 mole of $\text{KH}(\text{IO}_3)_2$ is equivalent to 6 moles of Ascorbic Acid.

Calculation Formula:

$$\text{Mass of Ascorbic Acid (mg)} = M_{\text{KH}(\text{IO}_3)_2} * V_{\text{KH}(\text{IO}_3)_2} * (6/1) * \text{MW}_{\text{Ascorbic Acid}} * 1000$$

Where:

- $M_{\text{KH}(\text{IO}_3)_2}$ = Molarity of the **potassium hydrogen diiodate** solution (mol/L)
- $V_{\text{KH}(\text{IO}_3)_2}$ = Volume of the **potassium hydrogen diiodate** solution used in the titration (L)
- $(6/1)$ = Stoichiometric ratio of Ascorbic Acid to $\text{KH}(\text{IO}_3)_2$
- $\text{MW}_{\text{Ascorbic Acid}}$ = Molecular weight of Ascorbic Acid (176.12 g/mol)
- 1000 = Conversion factor from g to mg

Data Presentation

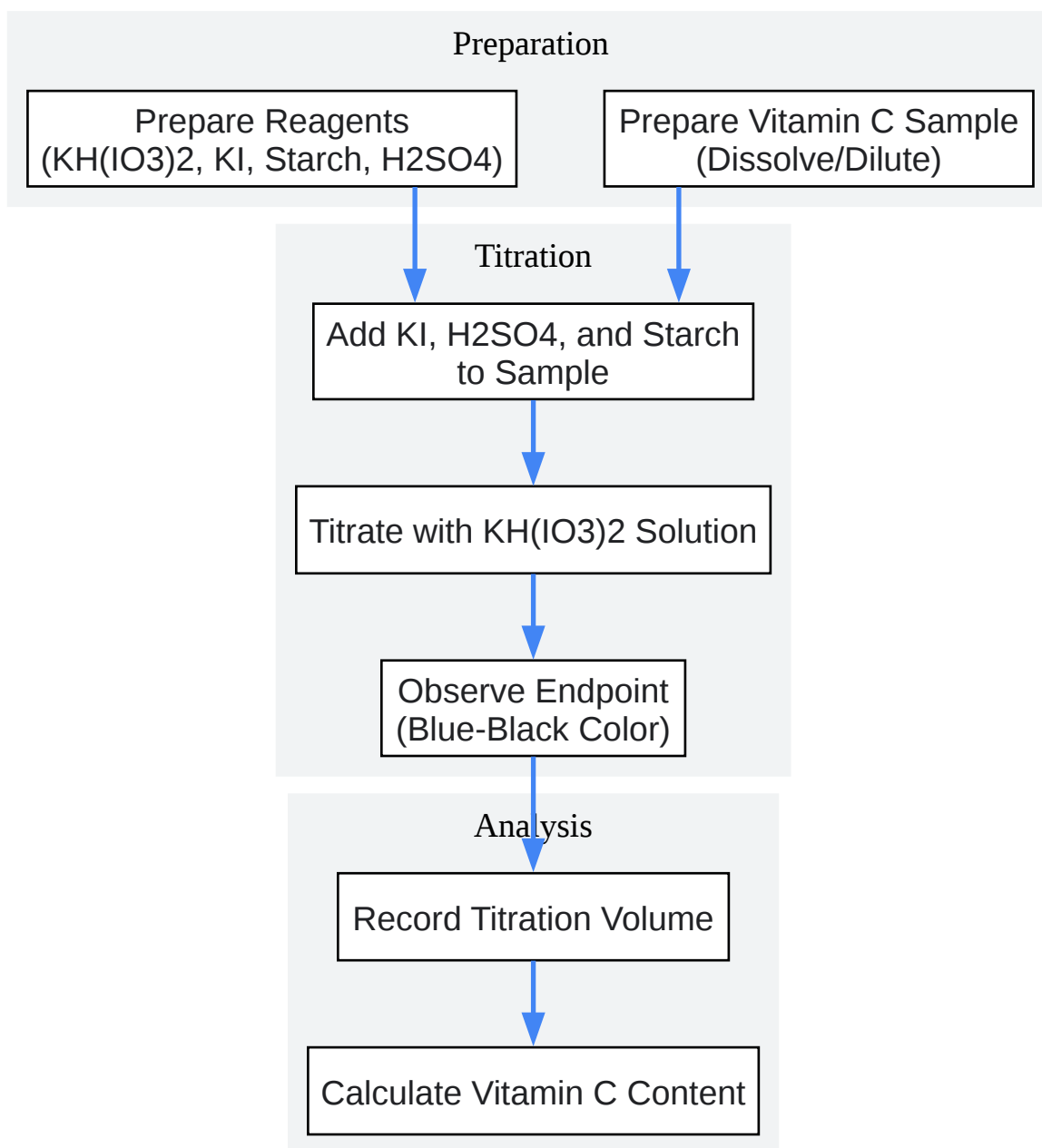
Table 1: Reagent and Sample Quantities

Parameter	Value
Potassium Hydrogen Diiodate (KH(IO ₃) ₂)	
Concentration	0.01 M
Volume per Titration (approx.)	20-30 mL
Ascorbic Acid Sample	
Sample Weight (for solid)	100-200 mg
Sample Volume (for liquid)	25.00 mL
Other Reagents	
Potassium Iodide (10%)	10 mL
Sulfuric Acid (1 M)	5 mL
Starch Indicator (1%)	1-2 mL

Table 2: Example Titration Data

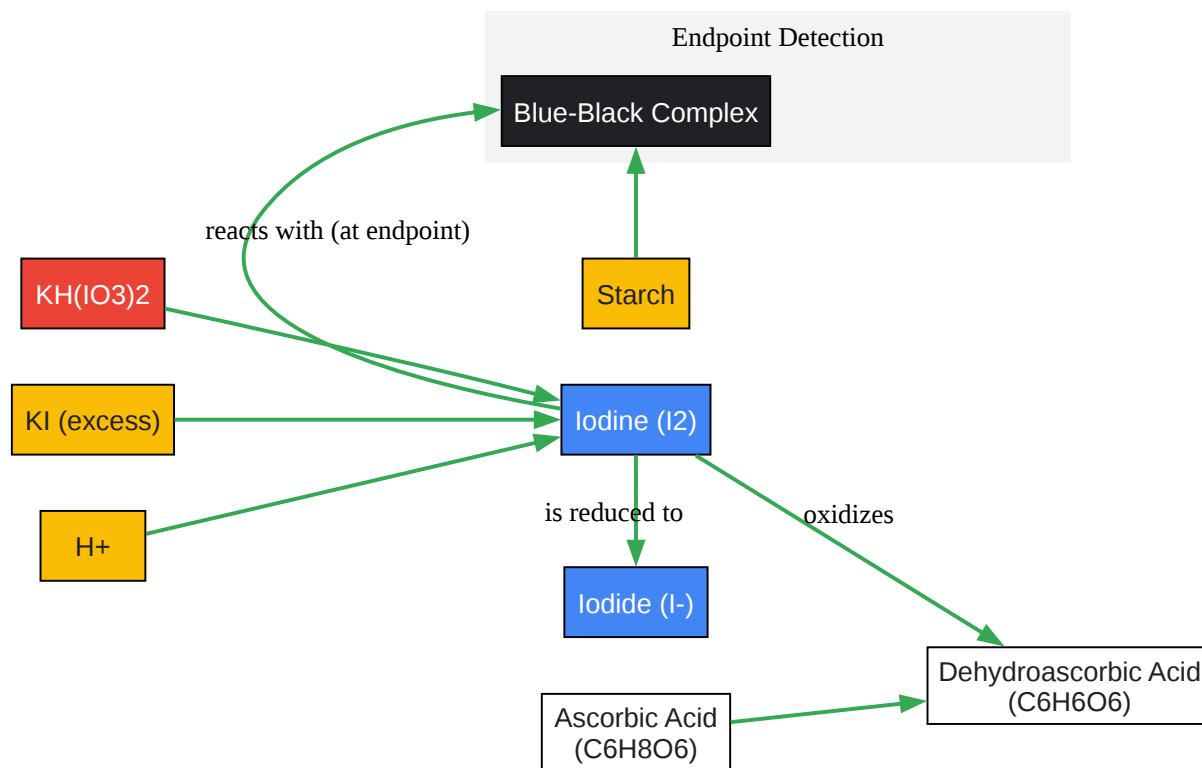
Titration	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KH(IO ₃) ₂ (mL)
1	0.50	25.60	25.10
2	0.20	25.25	25.05
3	1.00	26.08	25.08
Average	25.08		

Visualizations



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Caption: Experimental workflow for the iodometric titration of Vitamin C.



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Caption: Chemical reactions in the iodometric assay of Vitamin C.

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